molecular formula C11H14ClFO3 B8407281 2-Chloro-6-fluoro-4-(3-methoxy-propoxy)-benzylalcohol

2-Chloro-6-fluoro-4-(3-methoxy-propoxy)-benzylalcohol

Cat. No. B8407281
M. Wt: 248.68 g/mol
InChI Key: TZGJAZYEXHFHHI-UHFFFAOYSA-N
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Patent
US07022707B2

Procedure details

This compound was prepared from 3-chloro-5-fluoro-4-hydroxymethyl-phenol and toluene-4-sulfonic acid 3-methoxy-propyl ester according to the procedure described in Example 179 to give the product as a yellowish oil (382 mg, 90%); MS (EI): 248.1 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[C:6]([F:10])[C:7]=1[CH2:8][OH:9].[CH3:12][O:13][CH2:14][CH2:15][CH2:16]OS(C1C=CC(C)=CC=1)(=O)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([O:11][CH2:16][CH2:15][CH2:14][O:13][CH3:12])[CH:5]=[C:6]([F:10])[C:7]=1[CH2:8][OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1CO)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCOS(=O)(=O)C1=CC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CO)C(=CC(=C1)OCCCOC)F
Measurements
Type Value Analysis
AMOUNT: MASS 382 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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